![molecular formula C6H5ClN4 B1427307 4-Chloro-3-methyl-1H-pyrazolo[3,4-D]pyrimidine CAS No. 871335-85-2](/img/structure/B1427307.png)
4-Chloro-3-methyl-1H-pyrazolo[3,4-D]pyrimidine
Vue d'ensemble
Description
4-Chloro-3-methyl-1H-pyrazolo[3,4-D]pyrimidine is a heterocyclic compound that belongs to the pyrazolopyrimidine family This compound is characterized by a fused ring structure consisting of a pyrazole ring and a pyrimidine ring
Mécanisme D'action
Target of Action
The primary target of 4-Chloro-3-methyl-1H-pyrazolo[3,4-D]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and its inhibition is an appealing target for cancer treatment .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . This inhibition results in the alteration of cell cycle progression and induction of apoptosis within cells .
Biochemical Pathways
The compound affects the cell cycle regulation pathway by inhibiting CDK2 . This inhibition disrupts the normal progression of the cell cycle, leading to cell growth arrest at the G0-G1 stage .
Result of Action
The inhibition of CDK2 by this compound leads to significant cytotoxic activities against various cell lines . For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines .
Analyse Biochimique
Biochemical Properties
4-Chloro-3-methyl-1H-pyrazolo[3,4-D]pyrimidine plays a pivotal role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of its primary targets is the cyclin-dependent kinase 2 (CDK2), which it inhibits effectively . The interaction between this compound and CDK2 involves binding to the ATP-binding site of the kinase, thereby preventing the phosphorylation of key substrates required for cell cycle progression . This inhibition leads to cell cycle arrest, particularly at the G1 phase, and induces apoptosis in cancer cells .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound has been shown to inhibit proliferation and induce apoptosis . It influences cell signaling pathways by inhibiting CDK2, which is essential for the phosphorylation of retinoblastoma protein (Rb) and the subsequent release of E2F transcription factors . This inhibition results in the downregulation of genes involved in cell cycle progression and DNA replication . Additionally, this compound affects cellular metabolism by altering the expression of genes involved in glycolysis and oxidative phosphorylation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the ATP-binding site of CDK2, forming hydrogen bonds with key amino acid residues such as Leu83 . This binding inhibits the kinase activity of CDK2, preventing the phosphorylation of downstream targets . The compound also induces conformational changes in CDK2, further enhancing its inhibitory effects . Additionally, this compound has been shown to modulate gene expression by affecting transcription factors and epigenetic regulators .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over extended periods . In in vitro studies, the inhibitory effects on CDK2 and the induction of apoptosis are typically observed within 24 to 48 hours of treatment . Long-term exposure to this compound can lead to sustained cell cycle arrest and reduced cell viability . In in vivo studies, the compound has shown prolonged effects on tumor growth inhibition, with significant reductions in tumor size observed over several weeks .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss, hepatotoxicity, and hematological abnormalities have been observed . The therapeutic window for this compound is relatively narrow, necessitating careful dose optimization to balance efficacy and safety .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels . The compound has also been shown to influence the expression of genes involved in metabolic pathways, including those related to glycolysis and oxidative phosphorylation .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its relatively small size and lipophilicity . Additionally, the compound interacts with transporters and binding proteins that facilitate its uptake and distribution . Once inside the cell, this compound can accumulate in specific compartments, such as the nucleus, where it exerts its inhibitory effects on CDK2 .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the nucleus, where it interacts with CDK2 and other nuclear proteins . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific compartments . The nuclear accumulation of this compound is essential for its ability to inhibit cell cycle progression and induce apoptosis in cancer cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-methyl-1H-pyrazolo[3,4-D]pyrimidine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-chloro-3-methylpyrazole with cyanamide in the presence of a base, followed by cyclization to form the desired pyrazolopyrimidine structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications .
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-3-methyl-1H-pyrazolo[3,4-D]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with different nucleophiles, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to yield different oxidation states or reduced forms.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyrazolopyrimidine derivatives with different functional groups .
Applications De Recherche Scientifique
Antitumor Activity
Research indicates that derivatives of pyrazolo[3,4-D]pyrimidine, including 4-chloro-3-methyl-1H-pyrazolo[3,4-D]pyrimidine, have shown potential as antitumor agents . The compound has been studied for its ability to inhibit specific kinases involved in cancer cell signaling pathways. In vitro studies have demonstrated that certain derivatives exhibit significant anti-proliferative effects against various cancer cell lines, suggesting that this compound could be developed into effective anticancer therapies .
Antimicrobial Properties
The introduction of chlorine and methyl groups in the structure may enhance the antimicrobial activity of this compound. Preliminary findings suggest that it could serve as a potential antibiotic or antifungal agent, warranting further investigation into its efficacy against various pathogens.
Kinase Inhibition
The compound's structure resembles other known kinase inhibitors, making it a candidate for the development of new drugs targeting kinases involved in diseases such as cancer and inflammation. Studies have begun to assess its binding affinity and selectivity towards different kinases, which are crucial for designing targeted therapies .
Recent studies have focused on synthesizing new derivatives based on the pyrazolo[3,4-D]pyrimidine scaffold to develop compounds with improved pharmacological properties:
- One study reported the synthesis of several novel derivatives designed as epidermal growth factor receptor inhibitors (EGFRIs). Among these, specific compounds demonstrated potent anti-proliferative activities against cancer cell lines A549 and HCT-116, indicating their potential as anticancer agents .
- Another research effort highlighted the development of pyrazolopyrimidine compounds with multi-targeted activities including antidiabetic and anti-inflammatory effects, showcasing the versatility of this chemical framework in drug discovery .
Future Research Directions
Given the promising preliminary results regarding the biological activities of this compound:
- Further studies should focus on elucidating its mechanism of action through detailed biochemical assays.
- In vivo studies are necessary to evaluate the safety and efficacy of this compound before advancing to clinical trials.
- Exploration of additional derivatives may yield compounds with enhanced potency and selectivity for specific therapeutic targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloro-1-methyl-3-propyl-1H-pyrazolo[3,4-D]pyrimidine: This compound has a similar structure but with a propyl group instead of a methyl group at the 3-position.
4-Chloro-3-isopropyl-1-methyl-1H-pyrazolo[3,4-D]pyrimidine: Another similar compound with an isopropyl group at the 3-position.
Uniqueness
4-Chloro-3-methyl-1H-pyrazolo[3,4-D]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit CDKs with high potency makes it a valuable compound in medicinal chemistry research .
Activité Biologique
4-Chloro-3-methyl-1H-pyrazolo[3,4-D]pyrimidine is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step chemical reactions that create various derivatives with altered biological properties. The core structure is characterized by a fused pyrazole and pyrimidine ring system, which is essential for its biological activity.
Pharmacological Activities
The compound exhibits a broad spectrum of pharmacological activities:
- Antitumor Activity : Several studies have highlighted its potential as an anticancer agent. For instance, derivatives of pyrazolo[3,4-d]pyrimidine have demonstrated significant inhibitory effects on epidermal growth factor receptor (EGFR), with IC50 values as low as 0.016 µM against wild-type EGFR and 0.236 µM against mutant forms .
- Antimicrobial Properties : Recent syntheses of dihydro-1H-pyrazolo[3,4-d]pyrimidines showed promising antibacterial activity against strains such as Escherichia coli, Bacillus subtilis, and Staphylococcus aureus, with several compounds exhibiting zones of inhibition comparable to standard antibiotics .
- Neuropharmacological Effects : The compound has been investigated for its neuroleptic and CNS depressant activities. It has been suggested that certain derivatives may serve as effective agents in treating neurological disorders due to their ability to modulate neurotransmitter systems .
The mechanisms underlying the biological activities of this compound are multifaceted:
- EGFR Inhibition : The compound acts as a dual inhibitor of EGFR and VEGFR2, leading to reduced tumor growth and enhanced apoptosis in cancer cells. Molecular docking studies suggest that it binds effectively to these targets, disrupting their signaling pathways .
- Antimicrobial Mechanism : The antimicrobial action is believed to stem from the disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .
Case Study 1: Anticancer Activity
In a study involving A549 and HCT-116 cancer cell lines, compounds derived from pyrazolo[3,4-d]pyrimidine exhibited potent anti-proliferative effects. Compound 12b was particularly notable, showing IC50 values of 8.21 µM against A549 cells and 19.56 µM against HCT-116 cells. Flow cytometric analysis indicated that it induces apoptosis and arrests the cell cycle at specific phases .
Case Study 2: Antimicrobial Efficacy
A series of synthesized dihydro-1H-pyrazolo[3,4-d]pyrimidine derivatives were tested for their antibacterial properties. Compounds 5a-j demonstrated significant antimicrobial activity with varying degrees of effectiveness against tested bacterial strains. The results indicated that modifications to the core structure could enhance antibacterial potency .
Data Summary
Activity Type | Compound/Derivative | IC50 (µM) | Target/Organism |
---|---|---|---|
Anticancer | Compound 12b | 8.21 (A549) | EGFR |
19.56 (HCT-116) | |||
Antimicrobial | Compounds 5a-j | Varies | E. coli, B. subtilis, S. aureus |
Neuropharmacological | Various Derivatives | N/A | CNS Targets |
Propriétés
IUPAC Name |
4-chloro-3-methyl-2H-pyrazolo[3,4-d]pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN4/c1-3-4-5(7)8-2-9-6(4)11-10-3/h2H,1H3,(H,8,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFDFMJYQFBHDMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NN1)N=CN=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
871335-85-2 | |
Record name | 4-chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.